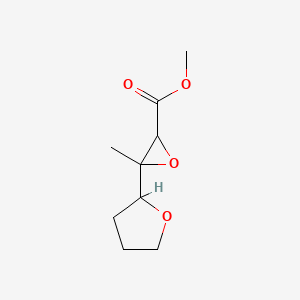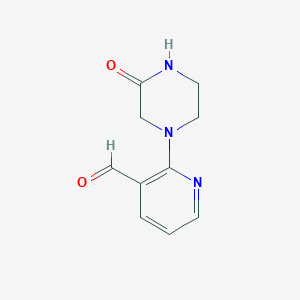
3-Amino-1-(4,5-dihydrofuran-3-yl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-(4,5-dihydrofuran-3-yl)butan-1-one is an organic compound with the molecular formula C8H13NO2. It is a versatile molecule used in various scientific research fields due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(4,5-dihydrofuran-3-yl)butan-1-one can be achieved through multi-component condensation reactions. One common method involves the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, pyruvic acid, and different aromatic amines under reflux in acetic acid . This method yields the desired compound in good to high yields with short reaction times.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multi-component condensation reactions can be scaled up for industrial applications, ensuring efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-1-(4,5-dihydrofuran-3-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino alcohols or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of substituted amino compounds.
Aplicaciones Científicas De Investigación
3-Amino-1-(4,5-dihydrofuran-3-yl)butan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Used in the production of various chemical intermediates and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Amino-1-(4,5-dihydrofuran-3-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and participate in nucleophilic attacks, while the furan ring can engage in π-π interactions and other non-covalent interactions. These properties enable the compound to modulate biological activities and chemical reactions effectively.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Amino-4-(1-amino-2-cyanovinyl)furazans
- (3R)-3-Amino-1-[3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one
Uniqueness
3-Amino-1-(4,5-dihydrofuran-3-yl)butan-1-one is unique due to its combination of an amino group and a dihydrofuran ring. This structure imparts distinct reactivity and interaction capabilities, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C8H13NO2 |
|---|---|
Peso molecular |
155.19 g/mol |
Nombre IUPAC |
3-amino-1-(2,3-dihydrofuran-4-yl)butan-1-one |
InChI |
InChI=1S/C8H13NO2/c1-6(9)4-8(10)7-2-3-11-5-7/h5-6H,2-4,9H2,1H3 |
Clave InChI |
BCQBNHCFPCZBLG-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(=O)C1=COCC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanoic acid hydrochloride](/img/structure/B13170297.png)
![N-Ethyl-N-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B13170299.png)

![1-[3-(Furan-2-yl)thiophen-2-yl]ethan-1-one](/img/structure/B13170315.png)

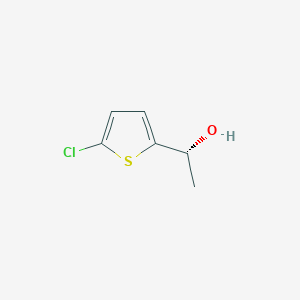
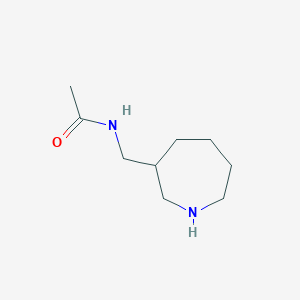
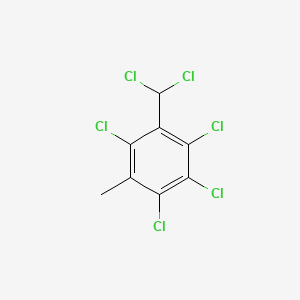
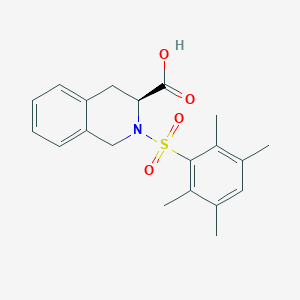
![1-(Bromomethyl)-1-[(tert-butoxy)methyl]cyclopropane](/img/structure/B13170342.png)
